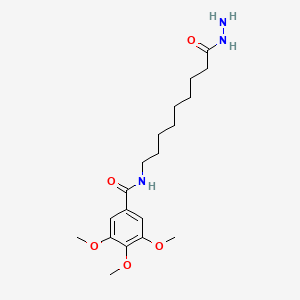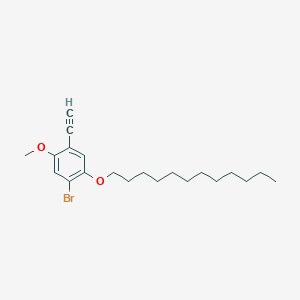
1-Bromo-2-(dodecyloxy)-4-ethynyl-5-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(dodecyloxy)-4-ethynyl-5-methoxybenzene is an organic compound that belongs to the class of brominated aromatic ethers. This compound is characterized by the presence of a bromine atom, a dodecyloxy group, an ethynyl group, and a methoxy group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(dodecyloxy)-4-ethynyl-5-methoxybenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Etherification: The dodecyloxy group can be introduced via a Williamson ether synthesis, where dodecanol reacts with the corresponding brominated benzene derivative in the presence of a strong base like sodium hydride (NaH).
Sonogashira Coupling: The ethynyl group can be introduced using a Sonogashira coupling reaction, where the brominated benzene derivative reacts with an acetylene compound in the presence of a palladium catalyst and a copper co-catalyst.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(dodecyloxy)-4-ethynyl-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The ethynyl group can undergo oxidation to form carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in aqueous or organic solvents.
Reduction: Reagents such as hydrogen gas (H₂) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
1-Bromo-2-(dodecyloxy)-4-ethynyl-5-methoxybenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials such as liquid crystals and polymers.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Catalysis: Employed in catalytic reactions to study reaction mechanisms and develop new catalytic systems.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(dodecyloxy)-4-ethynyl-5-methoxybenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that undergoes various chemical transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(dodecyloxy)-4-ethynylbenzene: Lacks the methoxy group, resulting in different chemical properties and reactivity.
1-Bromo-2-(dodecyloxy)-5-methoxybenzene:
1-Bromo-4-ethynyl-5-methoxybenzene: Lacks the dodecyloxy group, impacting its solubility and interactions in various chemical reactions.
Uniqueness
1-Bromo-2-(dodecyloxy)-4-ethynyl-5-methoxybenzene is unique due to the presence of all four functional groups, which impart distinct chemical properties and make it versatile for various applications in research and industry.
Properties
CAS No. |
918639-74-4 |
|---|---|
Molecular Formula |
C21H31BrO2 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-bromo-2-dodecoxy-4-ethynyl-5-methoxybenzene |
InChI |
InChI=1S/C21H31BrO2/c1-4-6-7-8-9-10-11-12-13-14-15-24-21-16-18(5-2)20(23-3)17-19(21)22/h2,16-17H,4,6-15H2,1,3H3 |
InChI Key |
UYYSTVGBESWQQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=C(C(=C1)C#C)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


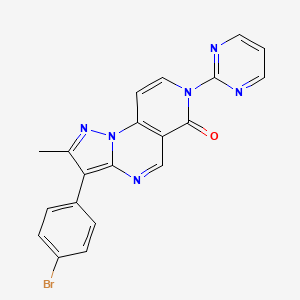
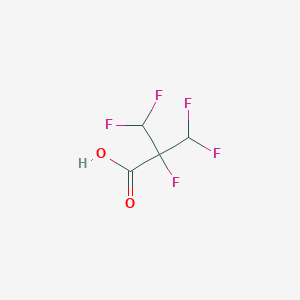
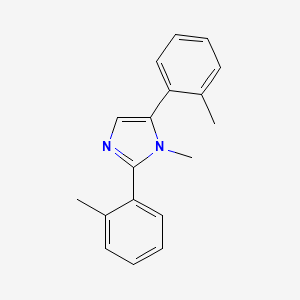
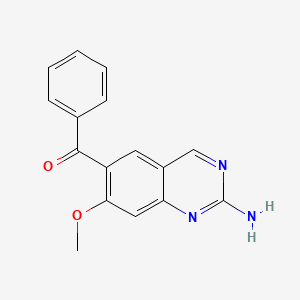
![[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12623044.png)
![{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol](/img/structure/B12623050.png)
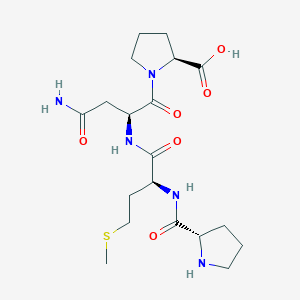
![1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate](/img/structure/B12623080.png)
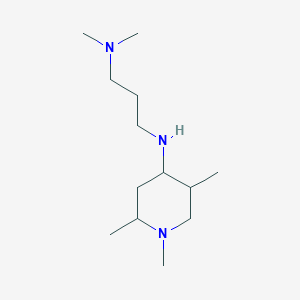
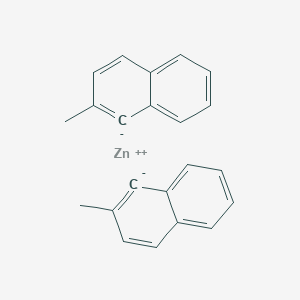
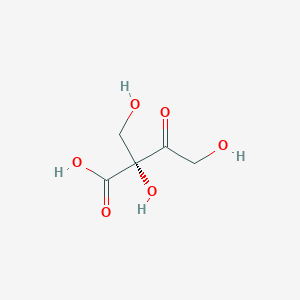
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
![N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12623095.png)
